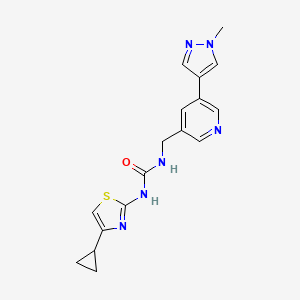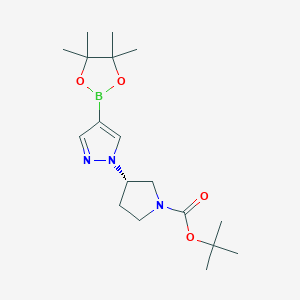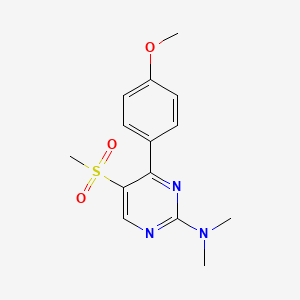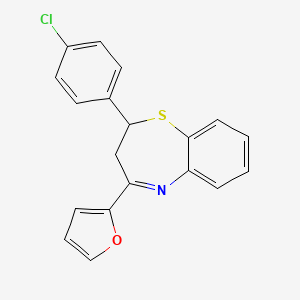
1-(4-Acetylphenyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-Acetylphenyl)pyrrolidine-2,5-dione” is a chemical compound with the CAS Number: 36254-39-4 and Linear Formula: C12H11NO3 . It has a molecular weight of 217.22 . The IUPAC name for this compound is 1-(4-acetylphenyl)-2,5-pyrrolidinedione .
Synthesis Analysis
The synthesis of pyrrolidine-2,5-diones and its derivatives can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .
Molecular Structure Analysis
The molecular structure of “1-(4-Acetylphenyl)pyrrolidine-2,5-dione” is characterized by a five-membered pyrrolidine ring. This ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The structure of the compound is further characterized by the presence of a 4-acetylphenyl group attached to the pyrrolidine ring .
Physical And Chemical Properties Analysis
The physical form of “1-(4-Acetylphenyl)pyrrolidine-2,5-dione” is a solid .
Applications De Recherche Scientifique
Antioxidant Activity
1-(4-Acetylphenyl)pyrrolidine-2,5-dione derivatives have been synthesized and evaluated for their antioxidant properties . Among these derivatives, compounds 5g, 5k, 5h, 5i, 5a, and 5f exhibited the highest inhibitory antioxidant activity using ABTS methods. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals.
DNA Damage Protection
The same derivatives were also tested for their protective effect against DNA damage induced by bleomycin. Compounds 5k, 5g, 5c, 5h, 5b, 5d, 5f, and 5j demonstrated significant protective effects . DNA damage can lead to mutations and contribute to cancer development, so compounds that mitigate such damage are of great interest.
Cytotoxicity Evaluation
In-vitro cytotoxicity studies were conducted on all synthesized compounds, comparing them to the standard anticancer drug 5-Fluorouracil. These investigations explored the compounds’ effects on four cancer cell lines . Understanding their cytotoxic activity is essential for potential therapeutic applications.
Medicinal Chemistry Research
The synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones in a single step and satisfactory yields has opened up avenues for medicinal chemistry research . Researchers are exploring their potential as drug candidates, considering their bioactivities and structural characteristics.
Novel Drug Development
Given the urgent need for new cancer treatments, compounds derived from 1-(4-acetylphenyl)pyrrolidine-2,5-dione represent a potential class of novel drugs. Their diverse bioactivities and unique scaffold make them attractive targets for drug discovery .
Safety And Hazards
Propriétés
IUPAC Name |
1-(4-acetylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8(14)9-2-4-10(5-3-9)13-11(15)6-7-12(13)16/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMDVKXAOKHWHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylphenyl)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide](/img/structure/B2553352.png)





![N-1,3-benzodioxol-5-yl-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2553363.png)
![7-(2,5-dimethylphenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2553364.png)
![Ethyl 3-[(cyclopropylmethyl)amino]propanoate](/img/structure/B2553365.png)
![N-(4-bromophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2553368.png)

![3-Cyclopropyl-6-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2553371.png)

![7-(2-Chlorophenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2553375.png)